

# Diisobutyl Adipate: A Comprehensive Toxicological Profile

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## Compound of Interest

Compound Name: Diisobutyl adipate

Cat. No.: B7801839

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## Executive Summary

**Diisobutyl adipate** (DIBA) is a diester of isobutyl alcohol and adipic acid, primarily utilized as a plasticizer, emollient, and solvent in various industrial and consumer products, including cosmetics and food packaging.[1][2] This technical guide provides an in-depth review of the toxicological profile of DIBA, presenting key data from a range of studies. The information is intended to support researchers, scientists, and drug development professionals in evaluating the safety and potential biological effects of this compound. Overall, **diisobutyl adipate** is considered to have low acute toxicity and is not a significant skin or eye irritant.[1] However, recent studies suggest potential interactions with metabolic pathways that warrant further investigation.[3]

## Chemical and Physical Properties

**Diisobutyl adipate** is a clear, colorless, and odorless liquid.[1] A summary of its key chemical and physical properties is provided in the table below.

Property	Value	Reference
CAS Number	141-04-8	
Molecular Formula	C14H26O4	
Molecular Weight	258.36 g/mol	
Boiling Point	278-280 °C	
Melting Point	-20 °C	
Flash Point	123 - 130 °C	
Water Solubility	18.08 mg/L	
log Kow	4.019	

## Toxicological Data

The toxicological profile of **diisobutyl adipate** has been evaluated through various in vitro and in vivo studies. The following sections summarize the key findings.

### Acute Toxicity

**Diisobutyl adipate** exhibits low acute toxicity via oral and dermal routes of exposure.

Test	Species	Route	Value	Reference
LD50	Rat	Intraperitoneal	5.676 mg/kg	
LD50	Rat	Oral	5950 uL/kg	
LD50	Guinea Pig	Oral	12300 uL/kg	

### Skin and Eye Irritation

Studies on both animals and humans have shown that **diisobutyl adipate** is not a significant skin or eye irritant.

Test	Species	Results	Reference
Skin Irritation	Human Volunteers	No indication of irritation after 24 hours of exposure to 100% DIBA.	
Skin Irritation	Human Volunteers	No indication of irritation after 20 days of exposure to 100% DIBA.	
Skin Irritation	Mice	No indication of irritation after twice-daily exposure for 14 days to undiluted DIBA.	
Skin Irritation	Rabbits	No indication of irritation after 1 day of exposure to undiluted DIBA.	
Eye Irritation	Rabbits	No indication of irritation when presumably 100% DIBA was instilled in the eye.	

## Sensitization

No data was identified regarding the skin sensitization potential of **diisobutyl adipate** specifically. However, a related compound, dibutyl adipate, was not found to be a sensitizer in a guinea pig maximization test at a concentration of 25%.

## Genotoxicity

Limited data is available on the genotoxicity of **diisobutyl adipate**. However, the closely related dibutyl adipate was not genotoxic in either bacterial or mammalian test systems.

## Reproductive and Developmental Toxicity

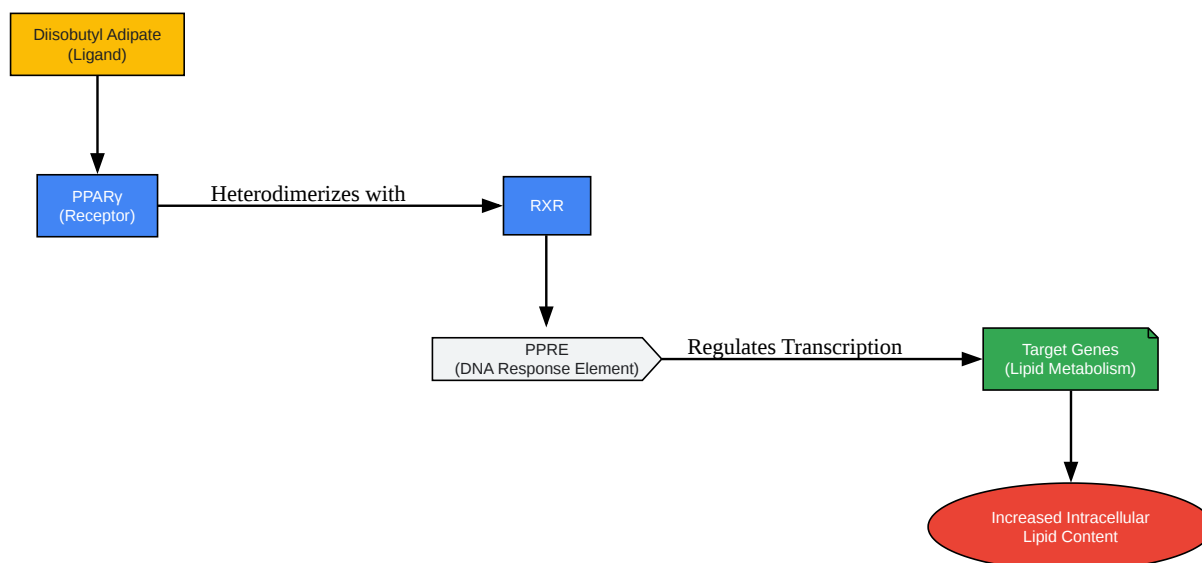
There is limited information available specifically for the reproductive and developmental toxicity of **diisobutyl adipate**. However, studies on the structurally similar dibutyl adipate showed a significant increase in fetal gross abnormalities in rats given intraperitoneal injections at 1.75 ml/kg on three separate days during gestation. No effect was seen in animals given 1.05 ml/kg. It is important to note that diisobutyl phthalate (DIBP), another structurally related compound, has been shown to cause male reproductive toxicity in animal studies.

## Mechanistic Toxicology: Interaction with PPAR $\gamma$

Recent research has explored the potential for **diisobutyl adipate** to interact with cellular signaling pathways. An in silico and in vitro study suggested that DIBA may act as a ligand for the Peroxisome Proliferator-Activated Receptor gamma (PPAR $\gamma$ ), a key regulator of lipid metabolism.

## Signaling Pathway

Molecular docking studies indicated a strong affinity of DIBA for the ligand-binding domain of PPAR $\gamma$ . In vitro experiments using murine and human hepatocytes demonstrated that exposure to DIBA led to an increase in intracellular lipid content and altered the expression of genes related to the PPAR $\gamma$  signaling pathway and lipid metabolism. The target genes regulated by DIBA were found to be enriched in pathways such as the Phospholipase D signaling pathway, PI3K/Akt signaling pathway, and Epidermal growth factor receptor (EGFR) signaling pathway, all of which are related to lipid metabolism.



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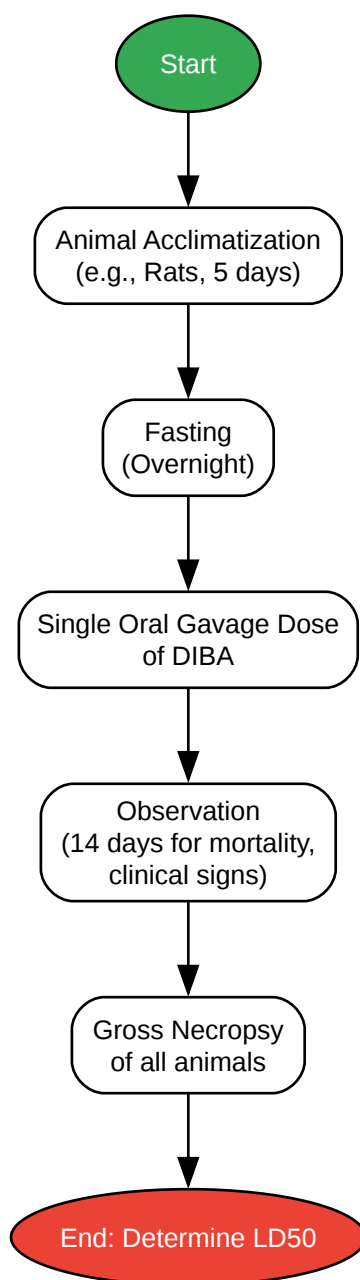
Figure 1: Proposed signaling pathway of **Diisobutyl Adipate** via PPARγ activation.

## Experimental Protocols

Detailed experimental protocols are often proprietary or not fully disclosed in publications. However, based on the available literature, representative methodologies are described below.

### Acute Oral Toxicity (LD50) Study

A standardized protocol, such as OECD Guideline 401, is typically followed.



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Figure 2: General workflow for an acute oral toxicity study.

Methodology:

- Animal Model: Typically, young adult albino rats are used.
- Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

- Fasting: Animals are fasted overnight prior to dosing.
- Dosing: A single dose of **diisobutyl adipate**, often diluted in a vehicle like corn oil, is administered by oral gavage. Multiple dose groups with a range of concentrations are used.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.
- Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
- Data Analysis: The LD50 value is calculated using appropriate statistical methods.

## In Vitro Hepatocyte Lipid Accumulation Assay

### Methodology:

- Cell Culture: Murine (e.g., AML12) or human (e.g., L02) hepatocytes are cultured in appropriate media.
- DIBA Exposure: Cells are treated with various concentrations of **diisobutyl adipate** for a specified period (e.g., 24 hours).
- Lipid Staining: Intracellular lipid droplets are stained using a fluorescent dye such as Oil Red O or Bodipy.
- Quantification: The amount of lipid accumulation is quantified by measuring the fluorescence intensity using a plate reader or by imaging and analyzing the stained cells.
- Gene Expression Analysis: RNA is extracted from the treated cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of genes involved in lipid metabolism and the PPAR $\gamma$  pathway.

## Conclusion

**Diisobutyl adipate** demonstrates a low order of acute toxicity and is not a significant skin or eye irritant. The available data on genotoxicity and sensitization, primarily from read-across with dibutyl adipate, also suggest a low hazard potential in these areas. However, the potential

for reproductive and developmental effects, as suggested by studies on related compounds, and the emerging evidence of interaction with the PPAR $\gamma$  signaling pathway, indicate that further research is warranted to fully characterize the toxicological profile of **diisobutyl adipate**, particularly with respect to chronic exposure and metabolic effects. This in-depth technical guide serves as a valuable resource for professionals in the fields of research, drug development, and regulatory affairs, providing a consolidated overview of the current state of knowledge on the toxicology of **diisobutyl adipate**.

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## References

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